DLinDMA
Description
1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLinDMA) is an ionizable cationic lipid pivotal in lipid nanoparticle (LNP) formulations for small interfering RNA (siRNA) delivery. Its structure comprises two linoleyl chains (18 carbons with two double bonds each), a propane linker, and a dimethylamino headgroup (Figure 1) . This compound was engineered to optimize nucleic acid encapsulation and endosomal escape, leveraging the linoleyl chains' low melting temperature (−6.5°C for linoleic acid vs. 16.2°C for oleic acid), which enhances LNP fluidity and transfection efficiency .
This compound-based LNPs demonstrated groundbreaking efficacy in non-human primates, achieving hepatocyte-specific gene silencing at low siRNA doses (0.1–0.5 mg/kg) .
Properties
IUPAC Name |
N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQBIAXADRDUGK-KWXKLSQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871258-12-7 | |
| Record name | Dlindma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DLINDMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of 1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane typically involves a chemical synthesis method. One common approach is to react N,N-dimethylacetamide with linoleic acid to produce an intermediate compound. This intermediate is then reacted with thionyl chloride to generate the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lipid’s structure, potentially affecting its ability to form stable lipid particles.
Reduction: This reaction can restore the lipid to its original state after oxidation.
Substitution: This reaction can introduce different functional groups into the lipid, altering its properties and interactions with nucleic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Gene Delivery Systems
DLinDMA is primarily utilized in the formulation of lipid nanoparticles for delivering nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The unique properties of this compound contribute to its efficacy in gene silencing applications.
Case Studies
- Hepatocyte Targeting : In vivo studies have shown that LNPs containing this compound effectively silence genes in hepatocytes, which are crucial for liver function. For instance, LNPs demonstrated a potent knockdown of the GAPDH gene in antigen-presenting cells (APCs) following systemic administration .
- Primary Antigen-Presenting Cells : Research indicated that LNPs with this compound achieved substantial gene silencing in primary macrophages and dendritic cells. At concentrations as low as 1 µg/ml, significant reductions in GAPDH expression were observed, highlighting the potential for treating immunologically mediated diseases .
Vaccine Development
This compound is also pivotal in the development of mRNA vaccines. Its ability to enhance the stability and delivery efficiency of mRNA makes it a valuable component in vaccine formulations.
Lipid Nanoparticle Composition
The incorporation of this compound into lipid nanoparticles improves their structural integrity and biocompatibility, which are essential for effective vaccine delivery. The lipid's unsaturation contributes to better cellular uptake and endosomal escape, critical factors for mRNA vaccines .
Clinical Applications
- COVID-19 Vaccines : The successful deployment of mRNA vaccines against COVID-19 has highlighted the role of lipids like this compound in formulating effective vaccine delivery systems. These nanoparticles ensure that mRNA reaches target cells efficiently, eliciting robust immune responses .
Therapeutic Formulations
Beyond gene delivery and vaccines, this compound has potential applications in other therapeutic areas, including cancer treatment and immunotherapy.
Cancer Therapy
This compound-based lipid nanoparticles can be engineered to deliver therapeutic agents directly to tumor cells, enhancing treatment efficacy while minimizing systemic toxicity. Studies have shown that these formulations can encapsulate chemotherapeutic drugs alongside nucleic acids, providing a dual-action approach to cancer therapy .
Immunotherapy
In immunotherapy, this compound can be used to deliver antigens or adjuvants that stimulate an immune response against tumors or infectious diseases. The ability of LNPs to enhance antigen presentation makes them suitable candidates for developing novel immunotherapeutic strategies .
Safety and Toxicity Profiles
The safety profile of this compound has been assessed through various cytotoxicity studies. Results indicate that LNPs containing this compound exhibit lower toxicity compared to traditional transfection reagents like polyethyleneimine (PEI), making them safer alternatives for use in clinical settings .
Mechanism of Action
The mechanism of action of 1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane involves its ability to form stable lipid nanoparticles that encapsulate nucleic acids. The lipid’s ionizable nature allows it to interact with negatively charged nucleic acids, forming complexes that protect the nucleic acids from enzymatic degradation. Upon cellular uptake, the lipid nanoparticles facilitate the release of the nucleic acids into the cytoplasm, where they can exert their therapeutic effects .
Comparison with Similar Compounds
DLinDMA vs. DODMA
- Structural Differences: DODMA (1,2-dioleyloxy-N,N-dimethyl-3-aminopropane) features oleyl chains (18:1) instead of linoleyl (18:2). The reduced unsaturation increases DODMA’s phase transition temperature, impairing membrane fusion and siRNA release .
- Efficacy : this compound exhibited superior potency, with an in vitro IC50 of 0.653 nM (siRNA) vs. DODMA’s 18.4 nM (Table 1). In vivo, this compound conferred protective immunity against respiratory syncytial virus (RSV) at doses 10-fold lower than DODMA .
- Toxicity : Both lipids caused hepatic stress, but this compound’s higher potency allowed lower effective doses, partially mitigating toxicity .
Table 1. Key Properties of this compound and DODMA
| Property | This compound | DODMA |
|---|---|---|
| Aliphatic Chain | Linoleyl (18:2) | Oleyl (18:1) |
| In vitro IC50 (nM) | 0.653 | 18.4 |
| Phase Transition Temp. | Lower (fluid phase) | Higher (lamellar) |
| Clinical Relevance | Preclinical toxicity | Early-phase studies |
This compound vs. DLin-KC2-DMA and DLin-MC3-DMA
- Structural Optimization : Iterative modifications to this compound’s headgroup and linker yielded DLin-KC2-DMA (dioxolane linker) and DLin-MC3-DMA (ester linker). These changes improved pKa (~6.5 vs. This compound’s ~7.0), enhancing endosomal escape and reducing off-target interactions .
- Efficacy : DLin-KC2-DMA showed 10-fold higher in vivo potency (0.01 mg/kg siRNA in rodents) than this compound . DLin-MC3-DMA, used in the FDA-approved drug Onpattro®, achieved therapeutic effects at 0.3 mg/kg in humans .
- Toxicity : MC3-LNPs reduced hepatotoxicity compared to this compound, though mild infusion-related reactions persisted .
Table 2. Evolution from this compound to MC3
| Lipid | Key Modification | IC50 Improvement | Clinical Stage |
|---|---|---|---|
| This compound | Baseline | 1× | Preclinical |
| DLin-KC2-DMA | Dioxolane linker | 10× | Phase I/II |
| DLin-MC3-DMA | Ester linker | 50× | FDA-approved (2018) |
This compound vs. DPalDMA and SST-02
- DPalDMA (1,2-dipalmitoleyloxy-N,N-dimethyl-3-aminopropane): Replacing linoleyl with palmitoleyl (16:1) chains improved photostability (isolated vs. conjugated double bonds) but reduced potency (in vitro IC50 ~2.1 nM) .
- SST-02 : A simplified this compound derivative with a hydroxy group added to the core structure achieved comparable in vivo silencing at 5 mg/kg without the weight loss seen with this compound (3 mg/kg) .
This compound vs. PEGylated and Helper Lipids
This compound is often combined with PEG-lipids (e.g., DMG-PEG2000) and phospholipids (e.g., DSPC) to stabilize LNPs . While PEG prolongs circulation, excessive PEG content (>2 mol%) inhibits cellular uptake, necessitating careful formulation balancing .
Biological Activity
DLinDMA, or 1,2-dilinoleoyl-3-dimethylammonium-propane, is a cationic lipid that has garnered attention for its potential in gene delivery systems, particularly in the context of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its efficacy as a delivery vector for nucleic acids, its immunogenicity, and various case studies highlighting its applications in gene therapy.
Overview of this compound
This compound is a member of a class of lipids known for their ability to form stable nanoparticles that encapsulate nucleic acids. These nanoparticles facilitate the delivery of genetic material into cells, making them valuable tools in therapeutic applications, including gene therapy and vaccine development.
Case Study: Lafora Disease
A significant study demonstrated the effectiveness of this compound in delivering plasmid DNA for the treatment of Lafora disease, a rare neurodegenerative disorder. The research involved formulating nanosized liposomes containing this compound and assessing their transfection efficiency in HEK293 and neuroblastoma cells. Key findings included:
- Transfection Efficiency : Liposomes containing this compound exhibited high transfection rates with minimal cytotoxicity and negligible hemolysis.
- Biological Activity : Successful expression of the laforin protein was confirmed through Western blotting, indicating the biological activity of the delivered gene .
| Parameter | This compound Liposomes | DOTAP Liposomes |
|---|---|---|
| Transfection Efficiency | High | Moderate |
| Cytotoxicity | Minimal | Moderate |
| Hemolysis | Negligible | Low |
Immunogenicity Assessment
The immunogenic properties of cationic lipids like this compound are critical for their application in therapeutic contexts. Research indicates that while this compound can induce immune responses, its formulation within LNPs can mitigate adverse effects. Notably:
- Complement Activation : Studies have shown that LNPs containing this compound can activate complement pathways but at lower levels compared to other cationic lipids. This reduced activation may lead to fewer side effects associated with immune responses .
- Cellular Uptake : Enhanced cellular uptake was observed with LNPs incorporating this compound, which is essential for effective gene silencing and therapeutic outcomes .
Comparative Efficacy in Gene Silencing
In a comparative study assessing various lipid formulations for siRNA delivery, LNPs containing this compound were shown to facilitate significant gene knockdown. The results indicated:
- Gene Silencing Potency : At concentrations as low as 1 µg/ml, LNPs with this compound achieved approximately 60% silencing of GAPDH in primary macrophages and dendritic cells.
- Uptake Mechanism : The study highlighted that LNPs with this compound effectively disrupt endosomal membranes post-uptake, allowing for efficient release of siRNA into the cytosol .
Q & A
Q. What is the structural composition of DLinDMA, and how does it influence siRNA encapsulation in lipid nanoparticles (LNPs)?
this compound (1,2-dilinoleyloxy-3-dimethylaminopropane) consists of two linoleyl alkyl chains, a dimethylamino headgroup, and a propane linker. Its ionizable amine enables pH-dependent cationic charge, facilitating siRNA condensation during LNP formulation at acidic pH . The linoleyl chains enhance membrane fluidity, promoting endosomal escape via fusion with endosomal membranes. This structural balance between hydrophobicity and ionization is critical for nucleic acid encapsulation efficiency and intracellular delivery .
Q. How is this compound integrated into LNP formulations, and what are the roles of auxiliary lipids?
A standard this compound-based LNP formulation includes:
| Lipid Component | Molar Ratio (%) | Function |
|---|---|---|
| This compound | 40 | siRNA encapsulation, endosomal escape |
| DSPC | 10 | Structural stability |
| Cholesterol | 48 | Membrane integrity |
| PEG-DMG 2000 | 2 | Particle stabilization, reduced opsonization |
This composition ensures colloidal stability and efficient siRNA delivery to hepatocytes in vivo .
Advanced Research Questions
Q. How do systematic structure-activity relationship (SAR) studies optimize this compound-derived lipids for enhanced siRNA delivery?
SAR studies focus on modifying three domains of this compound:
- Alkyl chains : Replacing linoleyl with unsaturated chains (e.g., DLin-KC2-DMA) improves membrane fusion kinetics .
- Linker : Shortening the propane linker to a dioxolane ring (as in DLin-KC2-DMA) enhances ionization efficiency at endosomal pH .
- Headgroup : Introducing tertiary amines (e.g., MC3) reduces toxicity while maintaining siRNA binding capacity .
Iterative SAR led to DLin-MC3-DMA, which shows 100x higher potency than this compound in silencing transthyretin (TTR) in clinical trials .
Q. What experimental methodologies resolve contradictions in this compound’s reported efficacy across studies?
Discrepancies arise from variables such as:
- Formulation ratios : For example, increasing DSPC beyond 10% molar ratio reduces siRNA release kinetics .
- PEGylation duration : Prolonged PEG-DMG 2000 retention inhibits cellular uptake, necessitating optimization for specific cell types (e.g., hepatocytes vs. immune cells) .
- In vivo models : this compound shows moderate silencing in non-human primates (~50% TTR reduction) but requires structural optimization (e.g., MC3) for clinical efficacy .
Controlled studies using standardized lipid ratios and pharmacokinetic profiling are critical for cross-study comparisons .
Q. How does this compound mediate endosomal escape, and what assays quantify this mechanism?
this compound’s ionization at endosomal pH (≤6.5) triggers a conformational shift, enabling fusion with endosomal membranes. Key assays include:
Q. What are the limitations of this compound in systemic siRNA delivery, and how are they addressed through lipid engineering?
this compound’s limitations include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
